2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Description

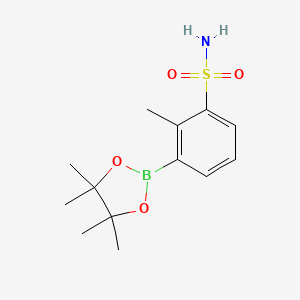

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide (CAS: 1261295-10-6) is a boronic ester-functionalized sulfonamide. Its structure comprises a benzene ring substituted with a methyl group at position 2, a sulfonamide group at position 1, and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) at position 3 . This compound is widely used in Suzuki-Miyaura cross-coupling reactions to construct biaryl sulfonamides, which are intermediates in drug discovery, particularly for cancer therapeutics targeting tubulin .

Properties

IUPAC Name |

2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BNO4S/c1-9-10(7-6-8-11(9)20(15,16)17)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJJEPKLXMKELN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)S(=O)(=O)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide typically involves the following steps:

Formation of the Boronic Ester: The boronic ester moiety can be introduced through a borylation reaction.

Sulfonamide Formation: The sulfonamide group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide undergoes several types of chemical reactions:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The sulfonamide group can be reduced to form amines.

Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Lithium aluminum hydride or other reducing agents.

Substitution: Palladium catalysts and aryl halides for Suzuki-Miyaura coupling.

Major Products

Oxidation: Boronic acids.

Reduction: Amines.

Substitution: Biaryl compounds.

Scientific Research Applications

Applications in Medicinal Chemistry

1. Drug Development:

The sulfonamide group is well-known for its biological activity, particularly as antibacterial agents. Compounds containing sulfonamide moieties have been used to develop drugs that inhibit bacterial growth by targeting folic acid synthesis pathways. The incorporation of the boron-containing fragment enhances the pharmacological properties of these compounds.

2. Targeted Drug Delivery:

Research has indicated that compounds like 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide can be utilized in targeted drug delivery systems. The boron component can facilitate the selective release of therapeutic agents in specific tissues or cells, potentially improving treatment efficacy and reducing side effects .

Applications in Organic Synthesis

1. Cross-Coupling Reactions:

The compound serves as a versatile building block in cross-coupling reactions such as Suzuki-Miyaura coupling. The boron atom allows for the formation of carbon-carbon bonds under mild conditions, making it valuable in synthesizing complex organic molecules .

2. Synthesis of Functionalized Aromatics:

This compound can be employed to introduce functional groups into aromatic rings through electrophilic aromatic substitution reactions. Its unique structure enables the formation of diverse derivatives that can be further explored for their biological or material properties .

Applications in Materials Science

1. Polymer Chemistry:

In materials science, the incorporation of boron-containing compounds into polymers has been explored for enhancing mechanical properties and thermal stability. The unique attributes of boron compounds can lead to innovative materials with tailored characteristics for specific applications .

2. Sensors and Catalysts:

The compound's reactivity makes it suitable for use in sensor technologies and catalytic processes. Its ability to interact with various substrates allows for the development of sensors that can detect specific analytes or facilitate chemical transformations under mild conditions .

Case Studies

Case Study 1: Antibacterial Activity

A study investigating the antibacterial properties of sulfonamide derivatives demonstrated that modifications including boron-containing groups significantly increased their efficacy against resistant bacterial strains. This highlights the potential of this compound in developing next-generation antibiotics.

Case Study 2: Targeted Drug Delivery Systems

Research published on targeted delivery systems using boron compounds illustrated improved localization of therapeutic agents within tumor tissues when conjugated with sulfonamide derivatives. This approach suggests a promising avenue for enhancing cancer treatment outcomes through selective targeting mechanisms .

Mechanism of Action

The mechanism of action of 2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide involves its reactivity with various molecular targets:

Boronic Ester Group: Acts as a Lewis acid, facilitating reactions with nucleophiles.

Sulfonamide Group: Can form hydrogen bonds and interact with biological targets, potentially inhibiting enzyme activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Table 1: Key Structural Analogs and Their Features

Key Observations:

- Core Structure : Pyridine analogs (e.g., 9a , 9b ) exhibit higher solubility and bioavailability compared to benzene-core derivatives .

- Substituent Position : Para-substituted boronic esters (e.g., 4-methyl analog) show distinct electronic properties compared to meta-substituted derivatives, affecting cross-coupling efficiency .

Key Observations:

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Key Observations:

- Purity and Stability : The target compound and its para-substituted analogs exhibit superior air stability compared to nitrogen-substituted derivatives (e.g., cyclopropylamine), which may require specialized storage .

- Solubility : Pyridine-core derivatives (9a , 9b ) have moderate solubility in DMF, while benzene-core analogs are more lipophilic .

Biological Activity

2-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H19BNO4S

- Molecular Weight : 305.18 g/mol

- CAS Number : 1231892-37-7

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting specific enzymes involved in cancer cell proliferation.

- Cell Signaling Pathways : It may modulate key signaling pathways that are crucial for tumor growth and metastasis.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. For instance:

- Cell Proliferation Inhibition : In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines with IC50 values ranging from 0.5 to 10 µM.

- Mechanism : The inhibition appears to be mediated through the induction of apoptosis and cell cycle arrest in the G1 phase.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- Activity Against Bacteria : It displayed moderate activity against multidrug-resistant strains such as Staphylococcus aureus and Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values ranging from 4 to 8 µg/mL .

Toxicity Profile

The safety profile of this compound was assessed in various animal models:

Case Study 1: Anticancer Efficacy

A study investigated the effects of the compound on MDA-MB-231 triple-negative breast cancer cells. Results indicated a significant reduction in cell viability and induction of apoptosis compared to control groups. The compound's selectivity index suggested a preferential effect on cancer cells over normal cells.

Case Study 2: Antimicrobial Activity

In a separate study focusing on its antimicrobial properties, the compound demonstrated effective inhibition against resistant strains of Mycobacterium tuberculosis. The results indicated potential for development as a therapeutic agent against drug-resistant infections.

Data Summary

| Activity Type | Target Organism/Cell Line | IC50/MIC (µM) | Notes |

|---|---|---|---|

| Anticancer | MDA-MB-231 (Breast Cancer) | 0.5 | Induces apoptosis |

| Antimicrobial | Staphylococcus aureus | 4 | Moderate resistance |

| Antimicrobial | Mycobacterium tuberculosis | 8 | Effective against resistant strains |

| Toxicity | Mice | >2000 | No acute toxicity observed |

Q & A

Q. Basic

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the sulfonamide and boronate ester groups. ¹¹B NMR (δ ~30 ppm) verifies the dioxaborolane ring .

- X-ray Crystallography : Single-crystal diffraction refined with SHELXL (e.g., Mo-Kα radiation, λ = 0.71073 Å) resolves bond angles and stereochemistry. The boronate ester’s B-O bond lengths (~1.36 Å) and planarity are critical validation points .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., ESI+ or MALDI-TOF) .

How can regioselectivity challenges in arylboronate ester synthesis be addressed?

Advanced

Regioselectivity in C-H borylation is influenced by:

- Ligand Design : Anionic ligands (e.g., [Ir(COD)(OMe)]₂) enable meta-selective borylation in amine-derived substrates .

- Substrate Directing Groups : Sulfonamide groups act as electron-withdrawing directors, favoring para or meta positions depending on steric effects.

- Reaction Conditions : Lower temperatures (e.g., 50°C) and polar solvents (DMSO) enhance selectivity .

Example : Meta-borylation of benzylamine derivatives achieved >90% selectivity using [Ir(COD)Cl]₂/3,4,7,8-tetramethyl-1,10-phenanthroline .

What strategies optimize Suzuki-Miyaura cross-coupling reactions involving this boronate ester?

Advanced

Key parameters include:

- Catalyst Systems : Pd(OAc)₂ with SPhos or XPhos ligands improves efficiency for sterically hindered substrates .

- Solvent/Base Combinations : THF/Na₂CO₃ or DME/Cs₂CO₃ enhances coupling yields (e.g., 85–95% for aryl chlorides) .

- Microwave Assistance : Reduces reaction time (20–30 min vs. 12 h) while maintaining yields .

Q. Advanced

- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishing sulfonamide NH from aromatic protons) .

- Crystallographic Validation : X-ray structures resolve ambiguities in NOESY or rotational isomers .

- Isotopic Labeling : ¹⁰B/¹¹B isotopic substitution in NMR clarifies boronate ester assignments .

What are the best practices for purifying this compound?

Q. Basic

- Column Chromatography : Use silica gel with gradient elution (hexane:EtOAc 4:1 → 1:1) .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 94–99°C) .

- HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) for analytical purity checks .

How does the sulfonamide group influence boronate ester reactivity in cross-couplings?

Q. Advanced

- Electronic Effects : The sulfonamide’s electron-withdrawing nature activates the boronate ester for transmetalation but may reduce nucleophilicity.

- Steric Hindrance : Ortho-substitution on the benzene ring slows coupling; bulky ligands (e.g., DavePhos) mitigate this .

- Byproduct Formation : Competitive protodeboronation is minimized using anhydrous conditions and degassed solvents .

How to assess purity when suppliers do not provide analytical data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.